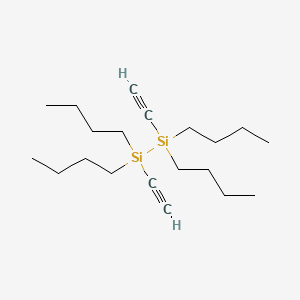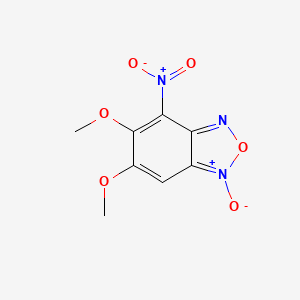
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane is an organosilicon compound characterized by the presence of two silicon atoms bonded to ethynyl groups and butyl groups
Métodos De Preparación
The synthesis of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane typically involves the reaction of butyl-substituted disilanes with ethynylating agents under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction between 1,1,2,2-tetrabutyl-disilane and ethynyl halides. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran or toluene, and requires careful control of temperature and reaction time to achieve high yields.
Análisis De Reacciones Químicas
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanes.
Substitution: The ethynyl groups can undergo substitution reactions with nucleophiles, such as amines or alcohols, to form substituted disilanes.
Polymerization: The compound can participate in polymerization reactions to form organosilicon polymers with unique properties.
Aplicaciones Científicas De Investigación
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane has several scientific research applications, including:
Materials Science: It is used in the synthesis of organosilicon polymers and materials with unique electronic and optical properties.
Catalysis: The compound serves as a precursor for the preparation of catalysts used in various organic transformations.
Surface Modification: It is employed in the modification of surfaces to impart hydrophobic or oleophobic properties.
Biological Research: The compound is investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,1,2,2-Tetrabutyl-1,2-diethynyldisilane involves its interaction with molecular targets through its ethynyl and butyl groups. The ethynyl groups can participate in π-π interactions and coordinate with metal centers, while the butyl groups provide hydrophobic interactions. These interactions enable the compound to act as a ligand in coordination chemistry and as a building block in the synthesis of complex molecules.
Comparación Con Compuestos Similares
1,1,2,2-Tetrabutyl-1,2-diethynyldisilane can be compared with other similar compounds, such as:
1,1,2,2-Tetramethyl-1,2-diethynyldisilane: This compound has methyl groups instead of butyl groups, leading to different steric and electronic properties.
1,1,2,2-Tetrabutyl-1,2-diphenyldisilane: The presence of phenyl groups instead of ethynyl groups results in different reactivity and applications.
1,1,2,2-Tetrabutyl-1,2-dichlorodisilane:
This compound stands out due to its unique combination of ethynyl and butyl groups, which confer distinct reactivity and versatility in various chemical processes.
Propiedades
Número CAS |
122202-71-5 |
|---|---|
Fórmula molecular |
C20H38Si2 |
Peso molecular |
334.7 g/mol |
Nombre IUPAC |
dibutyl-[dibutyl(ethynyl)silyl]-ethynylsilane |
InChI |
InChI=1S/C20H38Si2/c1-7-13-17-21(11-5,18-14-8-2)22(12-6,19-15-9-3)20-16-10-4/h5-6H,7-10,13-20H2,1-4H3 |
Clave InChI |
JEESEOMSSWBITC-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Si](CCCC)(C#C)[Si](CCCC)(CCCC)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(5-Methyl-2-phenyl-1H-imidazol-4-yl)methoxy]propanenitrile](/img/structure/B14296227.png)
![4-Acridinecarboxamide, N-[2-(dimethylamino)ethyl]-9-phenyl-](/img/structure/B14296233.png)
![2-[2-(Octadecylsulfanyl)ethoxy]-1,3,2lambda~5~-dioxaphospholan-2-one](/img/structure/B14296239.png)

![N~1~,N~3~-Bis[2-(dimethylamino)ethyl]propane-1,3-diamine](/img/structure/B14296243.png)

![N-(2-Chloroethyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-N-nitrosourea](/img/structure/B14296259.png)


![1-Acetyl-3-[(dimethylamino)methyl]-5-propylpyrrolidin-2-one](/img/structure/B14296283.png)
![1,1'-[Buta-1,2-diene-1,4-diylbis(oxy)]dibenzene](/img/structure/B14296293.png)

![4,4'-[Naphthalene-2,6-diylbis(oxy)]diphenol](/img/structure/B14296308.png)
![Pentanoyl chloride, 5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo-](/img/structure/B14296315.png)
